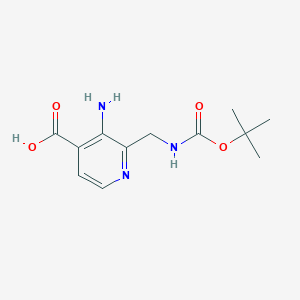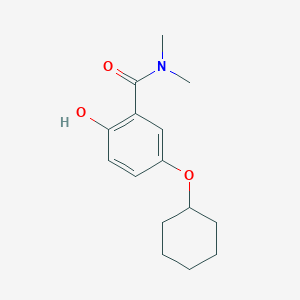
4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H9NO2 It features a pyridine ring substituted with a dioxolane moiety and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde typically involves the reaction of pyridine-4-carboxaldehyde with ethylene glycol in the presence of an acid catalyst such as p-toluene sulfonic acid. The reaction is carried out in a solvent like benzene or toluene, and a Dean-Stark apparatus is used to remove water azeotropically from the reaction mixture. The product is then isolated and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: 4-(1,3-Dioxolan-2-YL)pyridine-2-carboxylic acid.
Reduction: 4-(1,3-Dioxolan-2-YL)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in organic synthesis
作用機序
The mechanism of action of 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The dioxolane moiety can act as a protecting group for the aldehyde, influencing the compound’s reactivity and stability. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions and affecting various biochemical pathways .
類似化合物との比較
4-(1,3-Dioxolan-2-yl)pyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-(4-Pyridyl)-4,4,5,5-tetramethyl-1,3-dioxaborolane: Contains a boron atom, which can participate in different types of chemical reactions compared to the aldehyde group.
Uniqueness: 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde is unique due to the presence of both the dioxolane and aldehyde functional groups. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in scientific research.
特性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC名 |
4-(1,3-dioxolan-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H9NO3/c11-6-8-5-7(1-2-10-8)9-12-3-4-13-9/h1-2,5-6,9H,3-4H2 |
InChIキー |
LPPKIOBPMANXNM-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC(=NC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853239.png)


![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)
![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)

![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)




![[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid](/img/structure/B14853318.png)


